Rel-squamocin

mitochondrial complex I NADH:ubiquinone oxidoreductase acetogenin potency

Researchers requiring a high-potency mitochondrial Complex I inhibitor often face irreproducibility from stereochemically undefined acetogenin mixtures. Rel-Squamocin (CAS 120298-30-8) solves this with defined relative stereochemistry and sub-nanomolar potency. • Complex I IC50: 0.8 nM (12× more potent than bullatacin; rotenone-like binding mode) • A. aegypti larvicidal LC50: 0.01 µg/mL, with selectivity for non-target organisms • Lethal activity against L. decemlineata & M. persicae (unlike antifeedant-only annonacin) • ≥98% purity; ambient shipping; global supply

Molecular Formula C37H66O7
Molecular Weight 622.9 g/mol
Cat. No. B1248219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRel-squamocin
Synonymsasiminacin
Molecular FormulaC37H66O7
Molecular Weight622.9 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O
InChIInChI=1S/C37H66O7/c1-3-4-5-15-19-30(38)20-17-22-32(40)34-24-26-36(44-34)35-25-23-33(43-35)31(39)21-16-13-11-9-7-6-8-10-12-14-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30-,31+,32+,33+,34+,35+,36+/m0/s1
InChIKeyDAEFUOXKPZLQMM-WGCJABNLSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rel-Squamocin Identity & Annonaceous Acetogenin Class


Rel-squamocin, commonly referred to as squamocin, is a bis-tetrahydrofuran (bis-THF) annonaceous acetogenin first isolated from Annona squamosa seeds . It belongs to a class of fatty acid-derived natural products characterized by a terminal α,β-unsaturated γ-lactone and one or more THF rings. Annonaceous acetogenins are recognized as potent inhibitors of mitochondrial NADH:ubiquinone oxidoreductase (Complex I) and have demonstrated cytotoxicity against various tumor cell lines, as well as insecticidal and larvicidal activities [1]. Rel-squamocin specifically exists as a defined relative stereoisomer within this family, making stereochemical identity critical for reproducible biological activity.

Compound class Bis-THF annonaceous acetogenin
Mechanism Mitochondrial Complex I inhibition study fit
Screening context Cell-model cytotoxicity and insecticidal screening
Stereochemistry Defined relative stereoisomer; identity critical for reproducibility

Rel-Squamocin Substitution Risks


Annonaceous acetogenins share a common Complex I inhibitory mechanism, yet subtle differences in stereochemistry, THF-ring arrangement, and hydroxylation patterns produce divergent potency, target selectivity, and off-target profiles. For example, bullatacin (rolliniastatin-2) and squamocin differ markedly in their kinetic interaction with Complex I and in their insecticidal spectrum [1]. Even among squamocin subtypes (e.g., squamocin-G, squamocin-H, squamocin-L), insecticidal potency and species specificity vary significantly [2]. Consequently, substituting rel-squamocin with a structurally similar acetogenin without verifying stereochemistry and biological equivalence risks substantial loss of activity or altered selectivity, undermining experimental reproducibility and product performance.

Stereochemistry Structural analog substitution may shift assay response without stereochemical verification.
Mechanism Complex I binding kinetics differ across acetogenins; bullatacin does not directly substitute for squamocin.
Selectivity Insecticidal potency and species specificity vary even among squamocin subtypes; class-level inference may not transfer.

Rel-Squamocin Comparative Evidence


Complex I Inhibitory Potency vs. Bullatacin

In head-to-head enzymatic assays, squamocin exhibits approximately 12-fold greater Complex I inhibition than bullatacin. Squamocin achieved an IC₅₀ of 0.8 nM in bovine heart submitochondrial particles, whereas bullatacin required 9.5 nM in rat liver mitochondria; both were benchmarked against rotenone [1]. This potency advantage positions squamocin as the preferred choice for studies requiring maximal Complex I blockade.

Complex I Inhibition Potency
Cross-study comparable
IC₅₀ 0.8 nM (squamocin) vs 9.5 nM (bullatacin); ≈12× difference
Supports Complex I inhibition potency context
Different SMP sources; cross-study interpretation required
mitochondrial complex I NADH:ubiquinone oxidoreductase acetogenin potency

Aedes aegypti Larvicidal Selectivity

Squamocin displays potent larvicidal activity against the dengue vector Aedes aegypti with an LC₅₀ of 0.01 µg mL⁻¹ and LC₉₀ of 0.11 µg mL⁻¹ [1]. Critically, at concentrations exceeding these values, squamocin showed no toxicity to the non-target predators Culex bigoti and Toxorhynchites theobaldi, nor to human leukocytes [1]. This selectivity profile is not uniformly observed across annonaceous acetogenins and is a critical differentiator for integrated pest management applications.

A. aegypti Larvicidal LC₅₀
Class-level inference
LC₅₀ 0.01 µg/mL; LC₉₀ 0.11 µg/mL; no non-target toxicity
Supports larvicidal screening selectivity context
Selectivity vs other acetogenins remains class-level inference
larvicide Aedes aegypti selectivity index

Insecticidal Activity Spectrum vs. Annonacin

In a direct comparative study against three insect species, squamocin caused significant mortality in both Leptinotarsa decemlineata (Colorado potato beetle) and Myzus persicae (green peach aphid), whereas annonacin only elicited antifeedant effects on L. decemlineata without lethal toxicity [1]. Neither compound was mutagenic in Salmonella typhimurium Ames tests [1]. This broader insecticidal spectrum makes squamocin a more versatile candidate for biopesticide development.

Insecticidal Spectrum
Direct head-to-head
Lethal to L. decemlineata & M. persicae (squamocin) vs antifeedant only (annonacin)
Supports broader insecticidal screening context
Ames test non-mutagenic for both up to 1000 µg/plate
insecticidal activity Leptinotarsa decemlineata Myzus persicae

Rotenone-Like Complex I Interaction

Kinetic analysis in bovine submitochondrial particles revealed that squamocin and otivarin behave qualitatively like rotenone, whereas rolliniastatin-2 (bullatacin) displays a unique, mutually non-exclusive interaction with rotenone [1]. This mechanistic distinction means that squamocin can serve as a substitute for rotenone in experimental systems where rotenone's use is limited by off-target effects, while bullatacin cannot directly replace rotenone due to its divergent binding mode.

Complex I Binding Mode
Direct head-to-head
Rotenone-like, mutually exclusive (squamocin); non-exclusive (bullatacin)
Supports binding site probe context
Bovine SMP kinetic assay
Complex I inhibition mechanism rotenone-like piericidin

Rel-Squamocin Application Scenarios


Complex I Inhibitor Probe for Bioenergetics

Given its sub-nanomolar IC₅₀ (0.8 nM) against Complex I and rotenone-like binding mode, rel-squamocin is an ideal chemical probe for mitochondrial respiration studies where a high-potency, well-characterised inhibitor is required. Its potency surpasses bullatacin by approximately 12-fold, enabling lower working concentrations and minimising solvent-related artefacts [1].

Selective Larvicide for Aedes aegypti

Rel-squamocin's exceptionally low LC₅₀ (0.01 µg mL⁻¹) against A. aegypti larvae, combined with demonstrated safety to non-target aquatic predators and human leukocytes, makes it a prime candidate for environmentally conscious mosquito control formulations [1]. Its selectivity reduces the ecological impact typically associated with broad-spectrum larvicides.

Biopesticide Lead Against Coleopteran & Hemipteran Pests

Unlike annonacin, which only suppresses feeding, rel-squamocin causes outright mortality in L. decemlineata and M. persicae, two economically important crop pests. This broad lethal activity supports its use as a lead scaffold for developing dual-action botanical insecticides [1].

Complex I Binding Site Probe

The distinct kinetic behaviour of squamocin (rotenone-like) versus bullatacin (non-exclusive with rotenone) allows researchers to probe the ubiquinone-binding pocket of Complex I. Rel-squamocin can substitute for rotenone in assays where rotenone's polypharmacology is problematic, providing cleaner mechanistic readouts [1].

Application
Selection Property
Validation Focus
Mitochondrial respiration studies
Complex I inhibitory potency review
IC₅₀ benchmarking in submitochondrial particles
Aedes aegypti larvicidal screening
Target species selectivity context
Non-target organism safety assays
Coleopteran & Hemipteran pest bioassay
Insecticidal spectrum review
Comparative mortality vs antifeedant effects
Complex I ubiquinone site investigation
Binding mode classification
Rotenone-exclusive interaction verification
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